2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide features a complex heterocyclic core comprising a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine system. Key structural elements include:
- Sulfanyl linker: Connects the heterocyclic core to the acetamide moiety, contributing to conformational flexibility.
- N-(2-ethylphenyl)acetamide: The 2-ethylphenyl group introduces steric bulk and hydrophobicity, likely impacting pharmacokinetic properties such as logP and membrane permeability.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-4-12-9-7-8-10-13(12)21-14(27)11-28-18-25-24-17-23-15(19-5-2)22-16(20-6-3)26(17)18/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNVJFRWBQNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-thiol with N-(2-ethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article explores its synthesis, chemical properties, biological activities, and potential applications in research and industry.
Physical Properties
The compound features a triazolo-triazine core that is known for its stability and ability to participate in various chemical reactions. The presence of the sulfanyl group allows for oxidation and reduction reactions, making it versatile for synthetic applications.
Chemistry
- Building Block for Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
- Chemical Reactions : It can undergo oxidation to form sulfoxides or sulfones and nucleophilic substitution reactions involving its chlorofluorophenyl group.
Biology
- Biological Pathway Studies : The compound acts as a probe for investigating biological pathways involving triazolo-triazine derivatives. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular processes.
Pharmaceutical Development
- Drug Design : The unique structure allows for modifications that can enhance biological activity or target specificity. This makes it a candidate for drug development against various diseases.
Material Science
- Advanced Materials Development : Its chemical properties can be exploited to create materials with specific characteristics for use in electronics or coatings.
A study conducted on triazolo-triazine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing this compound highlighted its stability under various conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful formation of the desired product and provided insight into its structural integrity.
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a) N-(4-cyanobenzyl)-N-allyl Derivative ()
- The allyl group increases steric bulk, which may reduce metabolic stability compared to the target compound’s 2-ethylphenyl group.
- Physicochemical Impact: Higher molecular weight (451.55 vs. ~450) and comparable logP (3.2 vs. ~3.5) suggest similar lipophilicity. The cyano group may slightly lower logP due to its polarity .
b) N-(3-methoxyphenyl)acetamide ()
- Physicochemical Impact : Lower molecular weight (402.5 vs. ~450) and higher XLogP3 (3.4 vs. ~3.5) suggest reduced solubility compared to the target compound. The methoxy group may enhance metabolic stability but increase susceptibility to oxidative demethylation .
c) Sulfanyl Acetic Acid Derivative ()
Research Findings and Implications
Hydrogen-Bonding Capacity: All analogs share three hydrogen bond donors (from ethylamino and sulfanyl groups), critical for target engagement in enzyme inhibition (e.g., kinase targets).
Lipophilicity Trends : The target’s 2-ethylphenyl group likely increases logP compared to the 3-methoxyphenyl analog (3.5 vs. 3.4), favoring passive diffusion across membranes but risking higher plasma protein binding.
Metabolic Stability : The allyl group in ’s compound may undergo oxidation, whereas the target’s 2-ethylphenyl group could resist first-pass metabolism, suggesting improved oral bioavailability.
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.53 g/mol. The structural configuration includes a triazole ring fused with a triazine moiety and an ethylamino substituent, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : A related compound exhibited IC50 values of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as c-Met and VEGFR-2 .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. For example, certain triazole derivatives have been reported to inhibit bacterial growth effectively compared to standard antibiotics like chloramphenicol .
- Specific Findings : In a study involving mercapto-triazolethiones, compounds demonstrated notable antibacterial activity against pathogenic bacteria .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit additional pharmacological activities:
- Anti-inflammatory Effects : Some triazole derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Anticonvulsant and Analgesic Activities : Similar compounds have been explored for their potential use in managing pain and seizures .
Research Findings
The following table summarizes key findings related to the biological activity of similar triazole compounds:
| Activity Type | Compound/Study Reference | IC50/Effectiveness |
|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 μM |
| T47D (Breast Cancer) | 27.3 μM | |
| Antimicrobial | Various Pathogens | Effective vs. Chloramphenicol |
| Anti-inflammatory | Triazole Derivatives | Notable effects reported |
| Anticonvulsant | Related Triazole Compounds | Potential activity noted |
Case Studies
- Case Study on Anticancer Screening :
- Antimicrobial Efficacy :
Q & A
Q. What are the key synthetic pathways for this compound, and how can researchers optimize yield?
The compound is synthesized via multi-step reactions starting with triazolo-triazine core formation, followed by sulfanyl bridge introduction and final acylation with 2-ethylphenyl acetic acid derivatives. Critical steps include:
- Condensation reactions under reflux with ethanol/acetic acid ( ).
- Acylation using activated acetic acid derivatives under nitrogen to prevent oxidation ().
- Purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) ( ). Yield optimization requires precise temperature control (70–100°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios of reagents ().
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 2.79 ppm for methylamino groups) and confirms regiochemistry ( ).
- Mass Spectrometry (MS) : Validates molecular weight (C₁₆H₁₉ClN₈OS, MW 422.89) and fragmentation patterns ().
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., 1654 cm⁻¹ for carbonyl) ( ).
Q. How should researchers design initial biological screening assays for this compound?
Prioritize in vitro assays targeting pathways relevant to triazolo-triazine derivatives:
- Kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarity to known kinase inhibitors ().
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) (). Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal methods ().
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across assays?
Contradictions (e.g., high potency in kinase assays but low cytotoxicity) may arise from:
- Cellular permeability issues : Measure intracellular concentrations via LC-MS or use pro-drug strategies ().
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) ().
- Assay conditions : Optimize buffer pH or serum content to mimic physiological environments ().
Q. What strategies enhance the compound’s selectivity for specific molecular targets?
- Structure-Activity Relationship (SAR) studies : Modify substituents on the triazine core (e.g., replacing ethylamino with cyclopropylamino) to alter steric/electronic profiles ().
- Molecular docking : Use X-ray crystallography data of target proteins (e.g., EGFR) to guide rational design ().
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to improve target engagement ().
Q. How can reaction conditions be scaled for gram-scale synthesis without compromising purity?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation) ().
- In-line purification : Couple synthesis with preparative HPLC to automate impurity removal ().
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy ().
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- ADMET prediction software (e.g., SwissADME): Analyze cytochrome P450 interactions and hepatotoxicity risks ().
- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites (). Validate predictions with in vitro microsomal stability assays ().
Methodological Considerations
Q. How to address low reproducibility in synthesis yields across laboratories?
- Standardize reagents : Use anhydrous solvents and rigorously dry starting materials ().
- Control oxygen/moisture : Perform reactions under inert gas (N₂/Ar) ().
- Detailed reporting : Document exact gradients in chromatography (e.g., EtOAc:petroleum from 2:8 to 4:6) ( ).
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values ().
- Hill slope analysis : Identify cooperative binding effects ().
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons ().
Q. How to prioritize derivatives for preclinical development?
Use multi-parameter optimization (MPO) : Score compounds based on potency (IC₅₀ < 1 μM), solubility (LogP < 3), and in vitro metabolic stability (>50% remaining after 1 hr in liver microsomes) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
